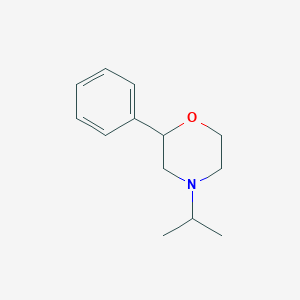
2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as “TMD”, is a boronic acid-based compound that has been used in a variety of scientific research applications. TMD has been studied for its ability to bind to a variety of chemical compounds and its potential to be used in biochemical and physiological research.
科学的研究の応用
TMD has been used in a variety of scientific research applications, such as drug discovery, drug metabolism, and protein-protein interactions. It has also been used to study the effects of various compounds on cellular signaling pathways. Additionally, TMD has been used to study the effects of drugs on the central nervous system and to identify potential new therapeutic targets.
作用機序
TMD binds to a variety of chemical compounds, including proteins and other biomolecules. Once bound, TMD can modulate the activity of the target molecule by altering its conformation or binding affinity. Additionally, TMD can act as a catalyst, accelerating biochemical reactions.
Biochemical and Physiological Effects
TMD has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and other biomolecules. Additionally, TMD has been shown to have an effect on cellular signaling pathways and can be used to study the effects of drugs on the central nervous system.
実験室実験の利点と制限
The main advantage of using TMD in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, its ability to bind to a variety of chemical compounds makes it useful for studying biochemical and physiological effects. However, TMD is not particularly soluble in water and can be difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for TMD research. One possible direction is to study its potential use in drug delivery. Additionally, TMD could be used to study the effects of drugs on specific cellular pathways. Another potential direction is to explore its potential use in protein-protein interactions. Finally, TMD could be used to study the effects of various compounds on the central nervous system.
合成法
TMD is synthesized through a multi-step process. The first step involves the reaction of 2-cyclopropyl-5-methylphenyl boronic acid with 2-chloro-5-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2,3-dichloro-5-methylphenyl bromide in the presence of a base such as sodium hydroxide. The final product is then purified and dried.
特性
IUPAC Name |
2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-11-6-9-13(12-7-8-12)14(10-11)17-18-15(2,3)16(4,5)19-17/h6,9-10,12H,7-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCHLJLPHDNRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)

![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)





